5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-amino-3-methylisoxazole-5-carboxamides with ethyl 4-[(ethoxymethylene)amino]-3-methylisoxazole-5-carboxylates . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: A simpler analog with similar structural features.
3-Phenyl-6,7-dihydroisoxazolo[4,5-d]pyrimidines: Compounds with phenyl substitution that exhibit different biological activities.
5-Amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide: A derivative with enhanced anti-inflammatory properties.
Uniqueness
5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-amino-3-methyl-6,7-dihydro-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O2/c1-3-4-5(12-9-3)8-2-10(7)6(4)11/h8H,2,7H2,1H3 |
InChI Key |
KDGQIOHFILPQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(CN2)N |
Origin of Product |
United States |
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